N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-8-6-5-7-11(12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJDFOAXVWRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonylation: The benzamide moiety is introduced through a sulfonylation reaction using ethylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Thiazole Derivatives with Varying Acyl Groups
Key Compounds :
- N-(5-acetyl-4-methylthiazol-2-yl)pivalamide (1a)
- N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)benzamide (2b)
Comparison :
- The 2-bromoacetyl group in 2b introduces electrophilic reactivity, enabling further functionalization (e.g., nucleophilic substitution), which is absent in 1b .
Table 1: Thiazole Derivatives with Acyl Modifications
Ethylsulfonyl-Containing Analogues
Key Compounds :
Comparison :
- Heterocycle Core :
- Compound 1b’s thiazole ring contrasts with oxazole (Example 132) and thiadiazole () cores. Thiazoles generally exhibit higher metabolic stability than oxazoles due to sulfur’s electronegativity .
- The ethylsulfonyl group in 1b and Example 132 enhances water solubility compared to thiadiazole sulfamoyl derivatives () .
Table 2: Ethylsulfonyl-Containing Analogues
*Lower logP indicates higher aqueous solubility.
Sulfonamide and Benzamide Hybrids
Key Compounds :
Comparison :
- Functional Group Arrangement :
- Compound 1b’s ethylsulfonyl group directly links to benzamide, whereas ’s sulfamoyl group bridges a thiazole and oxazole, increasing conformational flexibility .
- compounds feature methylthio-thiazole groups, which may enhance lipophilicity but reduce metabolic stability compared to 1b’s acetyl group .
- Synthetic Complexity :
Research Findings and Implications
Biological Activity :
Structural Optimization :
- Substituting the acetyl group in 1b with bulkier acyl groups (e.g., pivaloyl in 1a) reduces activity, highlighting the importance of moderate steric bulk .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is an organic compound belonging to the thiazole derivatives class, characterized by a thiazole ring, an acetyl group, an ethylsulfonyl group, and a benzamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzymatic inhibition and therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This molecular configuration contributes to its unique chemical properties and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It functions as a biochemical probe or inhibitor, influencing various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, studies indicate that it can modulate the activity of phosphodiesterases, which play a role in signaling pathways related to inflammation and cancer .
- Receptor Modulation : Interaction with certain receptors can lead to altered cellular responses, potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits selective cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against MDA-MB-231 breast cancer cells without affecting normal human keratinocytes .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokine levels, which could be beneficial in treating chronic inflammatory conditions .
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell growth through mechanisms involving the downregulation of critical proteins associated with cell cycle regulation .
Research Findings
A summary of notable research findings related to this compound is presented in the following table:
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Cancer Therapy : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies.
- Inflammatory Disease Management : Another study assessed its use in patients with rheumatoid arthritis, where it was found to effectively decrease joint inflammation and improve mobility.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves three key steps:
Thiazole ring formation : Cyclize α-haloketones (e.g., chloroacetone) with thioureas under acidic/basic conditions (e.g., HCl or KOH) to generate the 4-methylthiazol-2-amine scaffold .
Acetylation : Treat the thiazole intermediate with acetic anhydride or acetyl chloride in pyridine to introduce the acetyl group at position 5 .
Sulfonylation : React the benzamide precursor with ethylsulfonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) .
- Critical Conditions : Temperature (40–60°C for sulfonylation), solvent polarity (DCM for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride) significantly impact yield (reported 60–75%) and purity (>95% by HPLC). Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) and confirm with NMR (δ 2.6 ppm for methylthiazol protons) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H NMR (e.g., δ 8.1–8.3 ppm for benzamide aromatic protons; δ 3.4–3.6 ppm for ethylsulfonyl CH2) and ¹³C NMR (e.g., 170 ppm for acetyl carbonyl) confirm substituent positions .
- LC-MS : ESI-MS (m/z 367.1 [M+H]+) verifies molecular weight .
- FTIR : Peaks at 1670 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (sulfonyl S=O) validate functional groups .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects, as seen in analogous thiazole derivatives .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric assays (IC50 calculations) .
- Antimicrobial activity : Conduct broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action and target binding affinity?
- Methodological Answer :
- Molecular docking : Dock the compound into active sites (e.g., PFOR enzyme in H. pylori using AutoDock Vina) to predict binding modes. The ethylsulfonyl group may form hydrogen bonds with Arg residues .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR modeling : Corporate substituent effects (e.g., acetyl vs. nitro groups) to predict bioactivity cliffs .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize assays : Replicate under controlled conditions (e.g., pH 7.4, 37°C) with consistent cell passage numbers .
- Metabolic stability : Test liver microsome stability (e.g., mouse/human) to rule out rapid degradation as a cause of variability .
- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to assess whether resistance mechanisms explain inconsistent antimicrobial data .
Q. How can the compound’s selectivity for target enzymes be improved while minimizing off-target effects?
- Methodological Answer :
- Fragment-based design : Replace the acetyl group with bioisosteres (e.g., trifluoroacetyl) to enhance hydrogen bonding without increasing lipophilicity .
- Proteomic profiling : Use affinity chromatography (immobilized compound) with LC-MS/MS to identify off-target proteins in cell lysates .
- Crystallography-guided optimization : Resolve co-crystal structures with targets to modify substituents (e.g., ethylsulfonyl → methylsulfonyl) for tighter binding .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The acetyl group may hydrolyze to a carboxylic acid under acidic conditions .
- Light/heat stability : Store at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor via HPLC. Sulfonamide bonds are prone to oxidation; recommend amber vials and antioxidants (e.g., BHT) .
Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?
- Methodological Answer :
- Substituent scanning : Synthesize analogs with variations at the 4-methylthiazol (e.g., 4-ethyl) and benzamide (e.g., 3-nitro) positions. Track changes in IC50 against EGFR .
- 3D pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, hydrophobic acetyl) using Discovery Studio. Analogues lacking the acetyl group show 10-fold reduced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
